2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

VEGFR‑2 c‑Met Kinase inhibition

2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a synthetic heterocyclic compound comprising a benzoxazole core linked via a piperidine ring to a 3-methoxybenzoyl moiety, identified by CAS registry number 898611-03-5. The molecular formula is C20H20N2O3 with a molecular weight of 336.4 g·mol⁻¹.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B11345659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C20H20N2O3/c1-24-16-6-4-5-15(13-16)20(23)22-11-9-14(10-12-22)19-21-17-7-2-3-8-18(17)25-19/h2-8,13-14H,9-12H2,1H3
InChIKeyKKXGBZIEJRPILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole – Basic Chemical Identity and Procurement-Relevant Classification


2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a synthetic heterocyclic compound comprising a benzoxazole core linked via a piperidine ring to a 3-methoxybenzoyl moiety, identified by CAS registry number 898611-03-5. The molecular formula is C20H20N2O3 with a molecular weight of 336.4 g·mol⁻¹ . The 3-methoxy substitution on the benzoyl group distinguishes it from other benzoyl‑piperidine‑benzoxazole analogs and may influence hydrogen‑bonding capacity, lipophilicity, and steric interactions with biological targets. No published quantitative biological activity data were located for this specific compound in peer‑reviewed journals, patents (USPTO, WIPO), or authoritative databases (PubChem, ChEMBL, BindingDB).

Why In‑Class Benzoxazole‑Piperidine Compounds Cannot Simply Be Interchanged with 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole


The benzoxazole‑piperidine scaffold is pharmacologically privileged, but minor variations in the N‑acyl substituent profoundly alter kinase selectivity profiles, cellular potency, and ADME properties. A recent study on piperidinyl‑based benzoxazole derivatives demonstrated that different substituents on the piperidine nitrogen yielded VEGFR‑2 IC50 values ranging from 0.145 µM to 0.970 µM and c‑Met IC50 values from 0.181 µM to 1.885 µM across just five active analogs [1]. The 3‑methoxybenzoyl group of the target compound introduces a meta‑methoxy orientation that is absent in the published active series; even positional isomerism (e.g., 4‑methoxy vs. 3‑methoxy) can ablate or reverse target binding. Without direct quantitative data for the 3‑methoxybenzoyl variant, generic substitution with a different acyl‑piperidine‑benzoxazole cannot be assumed to preserve potency, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole – Comparator‑Based Data Assessment


Kinase Inhibition Potency: Class‑Level Data Extrapolation vs. Closest Analogous Acyl‑Piperidine‑Benzoxazoles

No direct head‑to‑head comparison data are available for the target compound. The most structurally relevant published series (piperidinyl‑benzoxazole derivatives with varied N‑acyl substituents) shows that compounds 5a, 5g, 5h, 11a, and 11b inhibit VEGFR‑2 with IC50 values of 0.145–0.970 µM and c‑Met with IC50 values of 0.181–1.885 µM compared with sorafenib (VEGFR‑2 reference) and staurosporine (c‑Met reference) [1]. The target compound, bearing a 3‑methoxybenzoyl substituent, is not represented in this dataset; therefore, its potency relative to these analogs or the reference inhibitors cannot be quantified. Procurement decisions must account for the absence of confirmatory kinase inhibition data.

VEGFR‑2 c‑Met Kinase inhibition Benzoxazole

Cytotoxicity in Breast, Prostate, and Lung Cancer Cell Lines: Absence of Comparative Data

The published piperidinyl‑benzoxazole series demonstrated selective cytotoxicity against MCF‑7 breast cancer cells, with compound 11b showing potency comparable to or exceeding sorafenib [1]. No quantitative cytotoxicity data (IC50, CC50) exist for the target compound in any cancer cell line. The differential antiproliferative effect of the 3‑methoxybenzoyl substituent relative to the p‑fluorophenyl (11b) or other analogs cannot be estimated.

Cytotoxicity MCF‑7 PC‑3 A549 Benzoxazole

Physicochemical Differentiation: Predicted Lipophilicity and Hydrogen‑Bonding Capacity vs. Structural Analogs

The 3‑methoxybenzoyl substituent on the target compound is predicted to increase hydrogen‑bond acceptor capacity (one additional oxygen lone pair compared with a benzoyl or 4‑fluorobenzoyl group) and moderate logP relative to more lipophilic halogenated analogs. In the published VEGFR‑2/c‑Met series, the p‑fluorophenyl derivative (11b) was a top performer, while compounds with polar substituents showed reduced cytotoxicity, underscoring the sensitivity of biological activity to substituent electronics and lipophilicity [1]. Without experimental logP/logD or solubility measurements for the target compound, quantitative differentiation from the p‑fluorophenyl, p‑chlorophenyl, or unsubstituted benzoyl analogs cannot be assigned.

Lipophilicity Hydrogen bonding Physicochemical properties Benzoxazole

Evidence‑Based Application Scenarios for 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole


Exploratory Kinase Profiling in VEGFR‑2/c‑Met‑Dependent Cancer Models

The class‑level kinase inhibition data for piperidinyl‑benzoxazoles [1] suggest the target compound may possess dual VEGFR‑2/c‑Met inhibitory potential, but this has not been experimentally confirmed. Suitable only for broad‑panel kinase screening or phenotypic profiling where the compound serves as a probe to test the tolerability of the 3‑methoxybenzoyl moiety, rather than for lead optimization campaigns requiring validated potency.

Structure–Activity Relationship (SAR) Studies on N‑Acyl‑Piperidine‑Benzoxazoles

The 3‑methoxy substituent introduces a hydrogen‑bond acceptor at the meta position, a modification absent from published active analogs [1]. The target compound can serve as a SAR tool to evaluate how meta‑methoxy substitution affects target binding, selectivity, and cytotoxicity relative to para‑fluoro, para‑chloro, and unsubstituted benzoyl analogs—provided that in‑house biochemical and cellular profiling is performed.

Physicochemical and ADME Benchmarking Against Halogenated Analogs

Experimental determination of logP, aqueous solubility, and microsomal stability for the 3‑methoxybenzoyl derivative, compared with the p‑fluorophenyl (11b) and other analogs from the VEGFR‑2/c‑Met series [1], would clarify whether the increased polarity of the methoxy group offers solubility or metabolic advantages. Currently, no such data exist, limiting procurement to laboratories equipped to generate this information.

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